molecular formula C22H21NO5S B3596234 methyl 4,5-dimethoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate

methyl 4,5-dimethoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate

Cat. No.: B3596234
M. Wt: 411.5 g/mol
InChI Key: XRDUGBAYZGEBRL-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with methoxy groups and a thienylcarbonylamino moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common approach is the esterification of 4,5-dimethoxy-2-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then reacted with 5-methyl-4-phenyl-3-thiophenecarbonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-aminobenzoate: A precursor in the synthesis of the target compound.

    5-Methyl-4-phenyl-3-thiophenecarbonyl chloride: Another precursor used in the synthesis.

    4,5-Dimethoxy-2-nitrobenzoic acid: A related compound with similar structural features.

Uniqueness

Methyl 4,5-dimethoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and structural elements. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(5-methyl-4-phenylthiophene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-13-20(14-8-6-5-7-9-14)16(12-29-13)21(24)23-17-11-19(27-3)18(26-2)10-15(17)22(25)28-4/h5-12H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDUGBAYZGEBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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